N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3-methoxyphenoxy)acetamide
Description
N-{[5-(4-Fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3-methoxyphenoxy)acetamide is a synthetic acetamide derivative featuring a 1,2-oxazole core substituted with a 4-fluorophenyl group at position 5 and a methyl linker to the acetamide nitrogen. The acetamide chain is further modified with a 3-methoxyphenoxy group. This structure combines aromatic, heterocyclic, and polar functional groups, making it a candidate for diverse biological applications.
Properties
IUPAC Name |
N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]-2-(3-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4/c1-24-16-3-2-4-17(10-16)25-12-19(23)21-11-15-9-18(26-22-15)13-5-7-14(20)8-6-13/h2-10H,11-12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CREHARMNSZIZDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3-methoxyphenoxy)acetamide, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C23H19FN2O4
- IUPAC Name : this compound
- SMILES Notation : COc1cccc(C(N(Cc2noc(-c(cc3)ccc3F)c2)Cc2ccco2)=O)c1
This structure indicates the presence of an oxazole ring and a methoxyphenoxy group, both of which are associated with various biological activities.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of oxazole have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that certain oxazole derivatives inhibited the growth of breast cancer cells via modulation of apoptotic pathways and cell cycle regulators .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in several studies. For example, it may exhibit inhibitory effects on monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. Inhibitors of MAO-B are particularly sought after for their role in treating conditions like Alzheimer's disease. Compounds with similar structures have been reported to have IC50 values in the low micromolar range against MAO-B, indicating strong inhibitory activity .
The biological activity of this compound can be attributed to several mechanisms:
- Reversible Inhibition : Compounds with similar structures have been characterized as reversible inhibitors of MAO-B, allowing for competitive binding without permanent alteration of the enzyme's active site .
- Apoptotic Pathways : The activation of apoptotic pathways leading to programmed cell death is a crucial mechanism in its anticancer activity. Studies suggest that these compounds can upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins .
Study 1: Anticancer Effects in vitro
A study evaluated the effects of oxazole derivatives on various cancer cell lines. The results indicated that this compound significantly reduced cell viability in breast cancer cells by inducing apoptosis at concentrations ranging from 10 to 50 µM. The mechanism involved the activation of caspase pathways and modulation of Bcl-2 family proteins .
Study 2: Neuroprotective Effects
In another investigation focusing on neuroprotection, the compound was tested for its ability to inhibit MAO-B activity. It demonstrated an IC50 value comparable to leading MAO-B inhibitors, suggesting potential utility in treating neurodegenerative disorders. Molecular docking studies revealed favorable binding interactions with the active site of MAO-B, supporting its role as a selective inhibitor .
Comparison with Similar Compounds
Structural Features and Modifications
The compound’s key structural elements include:
- 1,2-Oxazole core : A five-membered heterocyclic ring with nitrogen and oxygen atoms.
- 4-Fluorophenyl substituent : Enhances lipophilicity and metabolic stability.
- 3-Methoxyphenoxy acetamide: Introduces hydrogen-bonding capacity and steric bulk.
The table below compares the target compound with analogs from the evidence:
Pharmacological and Functional Insights
- Anticancer Activity: Compound 7d (), with a thiadiazole core and fluorophenoxy group, exhibited cytotoxicity against Caco-2 cells (IC50 = 1.8 µM). The target compound’s 3-methoxyphenoxy group may similarly modulate apoptosis or kinase inhibition .
- Antimicrobial Potential: GSK1570606A (), a thiazole derivative, inhibited Mycobacterium tuberculosis enzymes PyrG and PanK. The oxazole core in the target compound could offer analogous binding interactions with microbial targets .
- Agrochemical Applications: Flufenacet (), a thiadiazole-based herbicide, shares the 4-fluorophenyl motif. The target compound’s oxazole and methoxyphenoxy groups may confer herbicidal or fungicidal properties through similar mechanisms .
Physicochemical and Structural Advantages
- Oxazole vs. Thiazole/Thiadiazole : The 1,2-oxazole core in the target compound provides a balance of metabolic stability and hydrogen-bonding capacity compared to sulfur-containing analogs (e.g., thiazole in GSK1570606A). Oxygen’s electronegativity may enhance solubility over thiadiazoles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
